molecular formula C21H25NO4S B2798509 (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone CAS No. 2034334-66-0

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2798509
CAS No.: 2034334-66-0
M. Wt: 387.49
InChI Key: ASKHJIDZUXXLSK-UHFFFAOYSA-N
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Description

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is a chemical compound with the molecular formula C21H25NO4S and a molecular weight of 387.49 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone typically involves multi-step organic reactions The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced sulfur-containing compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-methoxyphenyl)methanone
  • (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-ethoxyphenyl)methanone

Uniqueness

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is unique due to its specific structural features, such as the presence of the isopropoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule that exhibits significant biological activity due to its unique structural features. This article aims to provide a comprehensive overview of its biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S, indicating the presence of multiple functional groups that contribute to its biological activity. The thiazepane ring and the dioxido group are particularly noteworthy for their potential interactions with biological targets.

Antimicrobial Properties

Research has demonstrated that compounds similar to the thiazepane derivatives exhibit antimicrobial activity. For instance, studies have shown that thiazepane derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticonvulsant Activity

Similar compounds have been studied for their anticonvulsant properties. A related class of benzodiazepinones was shown to act as noncompetitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission. These compounds displayed significant anticonvulsant effects in animal models . The potential for this compound to exhibit similar effects warrants further investigation.

Neuroprotective Effects

The neuroprotective properties of thiazepane derivatives are also of interest. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The structure allows for interactions with neurotransmitter receptors, potentially modulating synaptic transmission.
  • Enzyme Inhibition : The presence of the dioxido group may facilitate interactions with enzymes involved in metabolic pathways.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of thiazepane derivatives, a series of compounds were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that structural modifications can enhance antimicrobial potency.

Case Study 2: Neuroprotective Potential

A longitudinal study evaluated the neuroprotective effects of thiazepane derivatives in a mouse model of Alzheimer’s disease. The findings revealed that treatment with these compounds resulted in reduced neuroinflammation and improved cognitive function compared to controls.

Data Summary

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticonvulsantNoncompetitive AMPA receptor antagonism
NeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)26-19-10-8-18(9-11-19)21(23)22-13-12-20(27(24,25)15-14-22)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKHJIDZUXXLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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